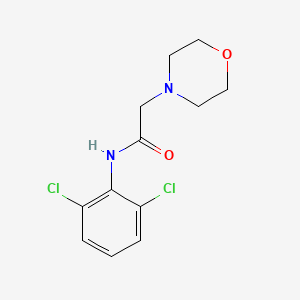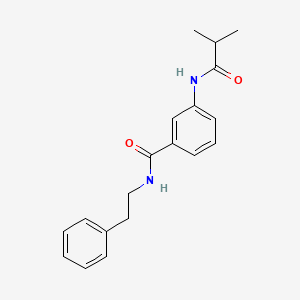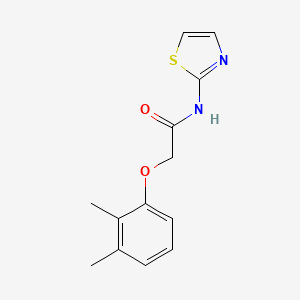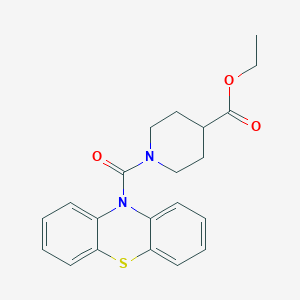
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ENPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ENPA belongs to the class of acrylamide derivatives and has been shown to possess a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess anti-microbial properties and has been used in the development of new antibiotics.
実験室実験の利点と制限
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized on a large scale. It has been extensively studied for its potential applications in scientific research and has been shown to possess a wide range of biological activities. However, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide also has some limitations. It is a synthetic compound and may not accurately reflect the biological activity of natural compounds. In addition, the mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, which may limit its potential applications in scientific research.
将来の方向性
There are several future directions for the study of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide. Further research is needed to fully understand the mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide and its potential applications in scientific research. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, and further research is needed to explore its potential use in the development of new drugs and therapies for various diseases. In addition, N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide may have potential applications in the development of new antibiotics, and further research is needed to explore this potential.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-ethyl-6-methylphenylamine with acryloyl chloride in the presence of a base. The resulting product is then further reacted with 4-nitrophenylhydrazine to form N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide. The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide is a relatively simple process and can be carried out on a large scale.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)acrylamide has been used in the development of new drugs and therapies for various diseases, including cancer and inflammation.
特性
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-15-6-4-5-13(2)18(15)19-17(21)12-9-14-7-10-16(11-8-14)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRJGRJSTGIFLH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)



![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)

![methyl 4-(3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)benzoate](/img/structure/B5794432.png)
![4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5794437.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)


![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794449.png)

![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)